molecular formula C17H12N2 B12801710 Pyrazolo(5,1-a)isoquinoline, 2-phenyl- CAS No. 61001-36-3

Pyrazolo(5,1-a)isoquinoline, 2-phenyl-

Cat. No.: B12801710
CAS No.: 61001-36-3
M. Wt: 244.29 g/mol
InChI Key: ZGTIYSNDWYHWOO-UHFFFAOYSA-N
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Description

Pyrazolo(5,1-a)isoquinoline, 2-phenyl- is a heterocyclic compound that combines the structural features of both pyrazole and isoquinoline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrazolo(5,1-a)isoquinoline, 2-phenyl- can be achieved through various methods. One common approach involves the ruthenium(II)-catalyzed annulation of pyrazole derivatives with alkynes in the presence of copper(II) acetate monohydrate and silver hexafluoroantimonate. This reaction proceeds efficiently in water under a nitrogen atmosphere, leading to high yields of the desired product . Another method involves a four-step cascade sequence, including copper(II)-catalyzed regioselective bicyclization, nucleophilic addition of water, aerobic oxidation, and aromatization .

Industrial Production Methods

Industrial production methods for pyrazolo(5,1-a)isoquinoline, 2-phenyl- typically involve large-scale synthesis using similar catalytic processes. The use of homogeneous catalysis and regioselective annulation reactions ensures high efficiency and yield, making these methods suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Pyrazolo(5,1-a)isoquinoline, 2-phenyl- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazole or isoquinoline rings.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized pyrazolo(5,1-a)isoquinoline derivatives .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrazolo(5,1-a)isoquinoline, 2-phenyl- is unique due to its combined structural features of pyrazole and isoquinoline, which confer distinct biological activities and chemical reactivity. Its ability to act as a dopamine D4 receptor antagonist and CDC25B inhibitor sets it apart from other similar compounds .

Properties

CAS No.

61001-36-3

Molecular Formula

C17H12N2

Molecular Weight

244.29 g/mol

IUPAC Name

2-phenylpyrazolo[5,1-a]isoquinoline

InChI

InChI=1S/C17H12N2/c1-2-7-14(8-3-1)16-12-17-15-9-5-4-6-13(15)10-11-19(17)18-16/h1-12H

InChI Key

ZGTIYSNDWYHWOO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C=CC4=CC=CC=C4C3=C2

Origin of Product

United States

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